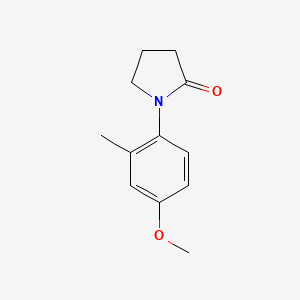
1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one
Cat. No. B8739179
M. Wt: 205.25 g/mol
InChI Key: JEZCCEOQISLINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07427630B2
Procedure details


To a solution of Et3N (156 mL, 1 eq) and 4-methoxy-2-methylaniline (150 g, 1.09 mole) in anh. THF (2.4 L), in a 10 L reaction vessel, at 0° C., under N2, was added dropwise a solution of 4-chlorobutyryl chloride (126 mL, 1 eq) in anh. THF (480 mL). The internal temperature was maintained at circa 10° C. and the reaction mixture was stirred for 1.5 hr. It was cooled down to 0° C. and KOt-Bu 1M/THF (2.64 L, 2.4 eq) was added dropwise over a period of 1.5 hr, keeping the internal temperature <10° C. The reaction mixture was stirred at that temperature for 30 min. Water (1.5 L) was then added slowly (20 min) and the phases were separated. The organic layer was treated with conc. HCl (250 mL) and water (1.26 L) and the phases were separated. The combined aqueous layers were extracted with EtOAc (2.6 L) and the combined organic layers were washed with brine (2 L). The solvent was evaporated and the residue purified by flash chromatography (Biotage 150, EtOAc/cHex 8:2) to give the title compound as a pale brown solid (206 g, 92%).








Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
CCN(CC)CC.[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([CH3:17])[CH:11]=1.Cl[CH2:19][CH2:20][CH2:21][C:22](Cl)=[O:23].CC([O-])(C)C.[K+]>C1COCC1.O>[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([N:14]2[CH2:19][CH2:20][CH2:21][C:22]2=[O:23])=[C:12]([CH3:17])[CH:11]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
156 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
126 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
480 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The internal temperature was maintained at circa 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature <10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at that temperature for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic layer was treated with conc. HCl (250 mL) and water (1.26 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with EtOAc (2.6 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash chromatography (Biotage 150, EtOAc/cHex 8:2)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1)N1C(CCC1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 206 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
